molecular formula C21H27N3O4S B2642161 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(3-methylphenylsulfonamido)acetamide CAS No. 1797888-97-1

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(3-methylphenylsulfonamido)acetamide

Cat. No. B2642161
M. Wt: 417.52
InChI Key: IRJQMBRBOFARBV-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(3-methylphenylsulfonamido)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent. The compound is synthesized through a series of chemical reactions, and its mechanism of action involves inhibiting the growth and proliferation of cancer cells.

Scientific Research Applications

Enzyme Inhibitory Activities and Molecular Docking

  • Research on triazole analogues, including structures related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(3-methylphenylsulfonamido)acetamide, has demonstrated potential enzyme inhibitory activities. These compounds were synthesized using both conventional and microwave-assisted protocols and evaluated for their inhibitory potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. Specific compounds exhibited good activity, highlighting the relevance of SAR studies and molecular docking to explore their binding modes against targeted enzymes (Virk et al., 2018).

Anticancer and Antimicrobial Potential

  • Modifications of compounds structurally similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(3-methylphenylsulfonamido)acetamide to replace the acetamide group with alkylurea demonstrated remarkable anticancer effects. These changes aimed to retain antiproliferative activity against human cancer cell lines while significantly reducing acute oral toxicity. The study suggests these compounds as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).

Chemical Synthesis and Green Chemistry

  • A study focused on the green synthesis of related compounds emphasized the development of novel catalysts for hydrogenation processes. This approach aims to produce intermediates for azo disperse dyes, highlighting an environmentally friendly methodology in chemical synthesis (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[(3-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-4-3-5-20(14-16)29(26,27)22-15-21(25)23-17-6-8-18(9-7-17)24-12-10-19(28-2)11-13-24/h3-9,14,19,22H,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQMBRBOFARBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-(3-methylbenzenesulfonamido)acetamide

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